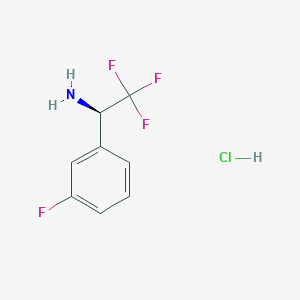
(R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride
Overview
Description
Fluorinated compounds like “®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride” are often used in medicinal chemistry due to the unique properties of fluorine. The presence of fluorine can influence the compound’s reactivity, stability, and biological activity .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or the substitution of other functional groups with fluorine. The exact method would depend on the structure of the specific compound .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. These methods can provide information about the compound’s geometry, electronic structure, and other physical properties .Chemical Reactions Analysis
The reactivity of a compound can be influenced by many factors, including its molecular structure and the presence of functional groups. Fluorine is highly electronegative, which can affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques .Scientific Research Applications
Vascular Actions of Calcimimetics : A study by Thakore and Ho (2011) discusses the calcimimetic, (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, known as cinacalcet. This compound, which activates Ca2+‐sensing receptors (CaR) in parathyroid glands, is utilized in treating hyperparathyroidism. Interestingly, the study explores its potential modulatory effect on vascular tone due to its action on CaR in perivascular nerves or endothelial cells (Thakore & Ho, 2011).
Crystalline Structure Study : Mande, Ghalsasi, and Arulsamy (2015) investigate the formation of helical structures in salts derived from similar compounds, such as racemic ligand rac-1-(4-fluorophenyl)ethylamine. They found that these structures are formed through inter-ionic H-bonding interactions, indicating the utility of these compounds in understanding molecular interactions and crystal formation (Mande, Ghalsasi, & Arulsamy, 2015).
Fluorination of Hydroxy-compounds : Research by Bergmann and Cohen (1970) looks at the application of a related compound, (1,1,2-trifluoro-2-chloroethyl)-diethylamine, for fluorinating hydroxy-compounds. This demonstrates the compound's relevance in synthetic chemistry, particularly in introducing fluorine atoms into complex molecules (Bergmann & Cohen, 1970).
Analyzing Conformers of Related Compounds : Mayorkas et al. (2016) studied 2-(2-fluoro-phenyl)-ethylamine (2-FPEA) conformers, revealing the presence of different structures through vibrational spectroscopy and quantum chemical calculations. This research is significant for understanding molecular geometry and behavior in fluorinated compounds (Mayorkas et al., 2016).
Antimicrobial and Antifungal Activity : Pejchal et al. (2015) synthesized and studied the properties of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating their potential in antimicrobial and antifungal applications. This indicates the utility of fluorine-containing compounds in the development of new pharmaceuticals (Pejchal et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPGRAQALZJNF-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



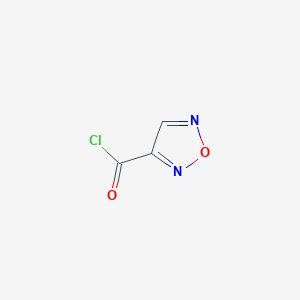
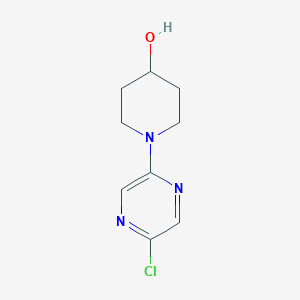

![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)
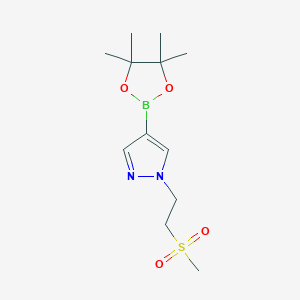

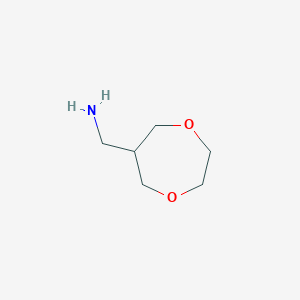
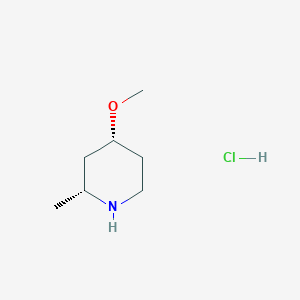


![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)
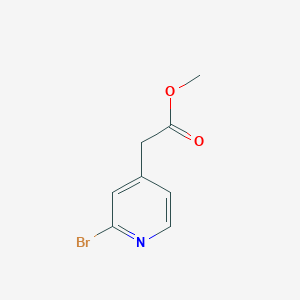
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)
![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)